2-(4-Hydroxybutyl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
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Overview
Description
2-(4-Hydroxybutyl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxybutyl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-hydroxybutylamine with a pyrazole derivative, followed by cyclization to form the pyrazolopyrimidine core . The reaction conditions often include the use of catalysts such as iodine or indium chloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxybutyl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like thionyl chloride for substitution reactions .
Major Products Formed
The major products formed from these reactions include ketone derivatives, hydrogenated compounds, and various substituted pyrazolopyrimidines .
Scientific Research Applications
2-(4-Hydroxybutyl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Hydroxybutyl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. It has been shown to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it effective in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-d]pyrimidine: A closely related compound with similar structural features and biological activities.
Quinazolin-4(3H)-one: Another heterocyclic compound with comparable applications in medicinal chemistry.
Uniqueness
2-(4-Hydroxybutyl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is unique due to its specific hydroxylbutyl substitution, which can enhance its solubility and bioavailability compared to other pyrazolopyrimidines .
Properties
CAS No. |
923284-12-2 |
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Molecular Formula |
C9H12N4O2 |
Molecular Weight |
208.22 g/mol |
IUPAC Name |
2-(4-hydroxybutyl)-6H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C9H12N4O2/c14-4-2-1-3-13-5-7-8(12-13)9(15)11-6-10-7/h5-6,14H,1-4H2,(H,10,11,15) |
InChI Key |
IYMTWXMLLQRFPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NN1CCCCO)C(=O)NC=N2 |
Origin of Product |
United States |
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